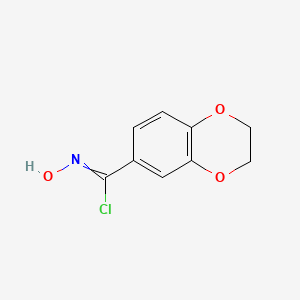

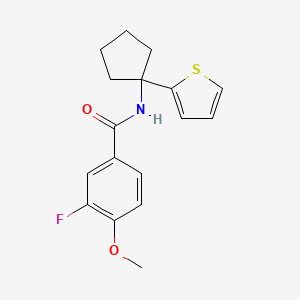

2,3-Dihydro-N-hydroxy-1,4-benzodioxin-6-carboximidoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of “N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide” involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride . Another study reported the synthesis of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides .Scientific Research Applications

Antibacterial Agents

These compounds have shown a broad spectrum of antibacterial effects against various bacteria such as Staphylococcus epidermidis , Staphylococcus aureus , and Bacillus cereus . They are considered potential lead compounds for drug discovery .

Enzyme Inhibition

The studied derivatives exhibited moderate to weak inhibition of enzymes like cholinesterases and lipoxygenase , which are significant in various physiological processes .

Anticancer Agents

Derivatives of 2,3-Dihydrobenzoxathiine, a related class of compounds, have been used as anticancer agents due to their oxygen- and sulfur-containing benzoheterocyclic structure .

Artificial Sweeteners

These compounds have also found application as artificial sweeteners, providing an alternative to sugar-based sweeteners .

Estrogenic Agents

They have been used as estrogenic agents, which can be significant in hormone replacement therapies and other medical applications .

Antioxidants

Their antioxidant properties make them useful in combating oxidative stress, which can lead to various chronic diseases .

Serotonin Inhibitors

Acting as serotonin (5-HT 2C) inhibitors, these compounds can play a role in managing conditions related to serotonin regulation, such as depression or anxiety .

Antimycotic Agents

They have been used as antimycotic agents, which are important in treating fungal infections .

The molecular diversity scope of 4-hydroxycoumarin in the synthesis… Synthesis of N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL… Synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives

Future Directions

Given the limited information available on “2,3-Dihydro-N-hydroxy-1,4-benzodioxin-6-carboximidoyl chloride”, future research could focus on elucidating its physical and chemical properties, synthesis methods, and potential applications. The study of related compounds suggests potential therapeutic applications, which could be an interesting area for future exploration .

properties

IUPAC Name |

N-hydroxy-2,3-dihydro-1,4-benzodioxine-6-carboximidoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c10-9(11-12)6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5,12H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPOFCGUMPHVSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=NO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-N-hydroxy-1,4-benzodioxin-6-carboximidoyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![pentyl [8-bromo-7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2947714.png)

![N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2947719.png)

![N-(3-chloro-4-methoxyphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2947725.png)

![3-(2-Chlorophenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2947727.png)

![4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl 2-methylbenzenecarboxylate](/img/structure/B2947730.png)

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2947732.png)

![2-[2-[[Benzamido(sulfanylidene)methyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B2947733.png)